molecular formula C8H6ClN3S B112409 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 28004-62-8

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B112409
Key on ui cas rn: 28004-62-8
M. Wt: 211.67 g/mol
InChI Key: OAVULPOOAHQYDZ-UHFFFAOYSA-N
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Patent
US04454147

Procedure details

To 125 ml of stirred trifluoroacetic acid at room temperature was added 4-chlorobenzonitrile (50.0 g, 0.365 mole), followed by the slow addition of thiosemicarbazide (35.0 g, 0.386 mole). Upon complete addition, the reaction mixture was heated under reflux for 60 hours. The cooled reaction mixture was poured into a mixture of 150 ml of ice and 150 ml of water, then made basic by addition of 150 ml of concentrated ammonium hydroxide. After standing for 16 hours, a crystalline solid was isolated from the mixture by filtration. The solid was recrystallized from 900 ml of ethanol to give 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (27.5 g, mp 227°-229° C.).
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.N[NH:18][C:19]([NH2:21])=[S:20].[OH-].[NH4+]>O>[NH2:21][C:19]1[S:20][C:13]([C:12]2[CH:15]=[CH:16][C:9]([Cl:8])=[CH:10][CH:11]=2)=[N:14][N:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
NNC(=S)N
Step Three
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
a crystalline solid was isolated from the mixture by filtration
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 900 ml of ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1SC(=NN1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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